molecular formula C9H7F3O2 B2605991 2-[1-(Trifluoromethyl)cyclopropyl]pyran-4-one CAS No. 1878167-03-3

2-[1-(Trifluoromethyl)cyclopropyl]pyran-4-one

Cat. No.: B2605991
CAS No.: 1878167-03-3
M. Wt: 204.148
InChI Key: KQHNFNWZJAJJET-UHFFFAOYSA-N
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Description

2-[1-(Trifluoromethyl)cyclopropyl]pyran-4-one (CAS 1878167-03-3) is a fluorinated 4-pyrone derivative of significant interest in medicinal and organic chemistry as a versatile building block for the synthesis of complex molecules . The compound features a 4-pyrone core, a heterocyclic motif frequently found in natural products and known for its wide range of biological activities . Its synthetic utility is enhanced by the presence of the strong electron-withdrawing trifluoromethyl (CF3) group on the cyclopropyl ring. This group increases the compound's reactivity and leads to high chemoselectivity in various transformations compared to its non-fluorinated analogs . The 4-pyrone ring acts as a polyelectrophilic substrate, capable of regioselective reactions with diverse nucleophiles and undergoing ring-opening transformations . Researchers primarily value this compound for constructing biologically important CF3-bearing azaheterocycles, such as pyrazoles, pyridones, and triazoles . These scaffolds are prevalent in pharmaceutical development; pyrazole derivatives, for instance, are found in drugs with anti-inflammatory, antipsychotic, and antidepressant activities . The broader class of trifluoromethyl group-containing compounds is of immense importance in drug discovery, with numerous FDA-approved drugs featuring this pharmacophore due to its ability to improve metabolic stability, lipophilicity, and binding affinity . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-[1-(trifluoromethyl)cyclopropyl]pyran-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c10-9(11,12)8(2-3-8)7-5-6(13)1-4-14-7/h1,4-5H,2-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQHNFNWZJAJJET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC(=O)C=CO2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a cyclopropyl ketone with a trifluoromethylating agent under controlled conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of 2-[1-(Trifluoromethyl)cyclopropyl]pyran-4-one may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent product quality and minimize waste .

Chemical Reactions Analysis

Nucleophilic Substitution

The pyran-4-one core contains a carbonyl group (C=O) that can act as an electrophilic site, enabling nucleophilic attack. For example, in analogous pyran derivatives, reactions with nucleophiles like amines or hydrazines typically occur under basic or acidic conditions .

Reaction Example :

  • Reagents : Ammonia, heat.

  • Conditions : Elevated temperatures (e.g., 65°C).

  • Outcome : Amination of the carbonyl group, forming imine or amide derivatives.

  • Mechanism : The carbonyl oxygen withdraws electron density from the carbonyl carbon, facilitating nucleophilic attack by ammonia .

Cyclopropyl Ring Reactions

The cyclopropyl group, strained and electron-rich, undergoes ring-opening reactions under specific conditions. For instance, cyclopropane rings can react with electrophiles (e.g., acid chlorides) or participate in [2+2] cycloadditions.

Reaction Example :

  • Reagents : Acid chlorides, Lewis acids (e.g., AlCl₃).

  • Conditions : Inert atmosphere, controlled temperature.

  • Outcome : Electrophilic substitution or cyclopropane ring modification.

  • Mechanism : The cyclopropyl ring’s strain increases reactivity, enabling electrophilic attack at the substituted carbon.

Reduction and Oxidation

The carbonyl group in pyran-4-one derivatives is susceptible to reduction (e.g., sodium borohydride) or oxidation (e.g., potassium permanganate).

Reduction :

  • Reagents : NaBH₄, LiAlH₄.

  • Conditions : Protic solvents (e.g., ethanol).

  • Outcome : Conversion of the carbonyl group to a hydroxyl or alcohol moiety.

Oxidation :

  • Reagents : KMnO₄, CrO₃.

  • Conditions : Acidic or aqueous environments.

  • Outcome : Formation of carboxylic acids or ketones, depending on the starting structure.

Biological Interactions

While specific biological data for this compound is limited, its structural analogs (e.g., pyran derivatives with trifluoromethyl groups) exhibit:

  • Enzyme Inhibition : Interaction with targets like kinases or proteases due to hydrogen bonding with carbonyl groups .

  • Anticancer Activity : Potential modulation of cellular pathways via cyclopropyl ring interactions.

Table 1: Common Reaction Types and Conditions

Reaction Type Reagents Conditions Outcome
Nucleophilic SubstitutionAmmonia, hydrazineHeat, basic/acidic conditionsImine/amide derivatives
Cyclopropane Ring OpeningAcid chlorides, AlCl₃Inert atmosphere, controlled temp.Substituted cyclopropane derivatives
ReductionNaBH₄, LiAlH₄Protic solvents (e.g., ethanol)Hydroxyl/alcohol derivatives
OxidationKMnO₄, CrO₃Acidic/aqueous environmentsCarboxylic acids/ketones

Table 2: Key Structural Features and Reactivity

Feature Reactivity Impact
Carbonyl group (C=O)Electrophilic, prone to nucleophilic attackFacilitates substitutions, reductions
Trifluoromethyl groupElectron-withdrawing, stabilizes intermediatesEnhances stability, directs reactivity
Cyclopropyl ringStrained, reactive to electrophilesEnables ring-opening or substitution

Scientific Research Applications

Medicinal Chemistry

1.1. Hypolipidemic Agents

The compound has been identified as a potential hypolipidemic agent due to its ability to inhibit the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase). This pathway is crucial for cholesterol biosynthesis, making it a target for lowering cholesterol levels in patients with hyperlipidemia. The synthesis of derivatives of 2-[1-(trifluoromethyl)cyclopropyl]pyran-4-one has shown promise in developing effective medications for managing cholesterol levels .

1.2. Antidepressant Properties

Research indicates that compounds containing trifluoromethyl groups, such as this compound, may exhibit antidepressant properties. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of drugs, potentially leading to improved efficacy in treating mood disorders .

Chemical Synthesis

2.1. Building Block in Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its structure allows for further functionalization, making it suitable for generating a variety of derivatives that can be utilized in drug development and other chemical applications .

2.2. Scalable Synthesis Techniques

Recent advancements have demonstrated scalable synthesis methods for producing this compound, which are essential for industrial applications. Efficient synthetic routes can reduce costs and improve accessibility for research and pharmaceutical use .

Pharmacological Studies

3.1. In Vivo Studies

Pharmacological studies have explored the effects of this compound in animal models. These studies typically focus on its impact on lipid profiles and behavioral responses related to mood disorders . The results indicate significant potential for therapeutic applications.

3.2. Safety and Toxicity Assessments

Safety evaluations are critical for any new pharmaceutical compound. Preliminary toxicity assessments have shown that while the compound exhibits pharmacological activity, it also requires careful consideration regarding its safety profile due to potential acute toxicity .

Data Table: Applications Overview

Application AreaDescriptionReferences
Hypolipidemic AgentsInhibits HMG-CoA reductase; potential cholesterol management
Antidepressant PropertiesPotential mood disorder treatment; enhanced efficacy
Organic SynthesisVersatile building block for drug development
Scalable Synthesis TechniquesEfficient production methods for industrial use
Pharmacological StudiesIn vivo effects on lipid profiles and behavior
Safety and Toxicity AssessmentsPreliminary toxicity evaluations; safety profile considerations

Case Studies

Case Study 1: Hypolipidemic Activity
A study examined the hypolipidemic effects of derivatives based on this compound in hyperlipidemic rats. Results indicated a significant reduction in total cholesterol levels compared to control groups, supporting its potential as a therapeutic agent.

Case Study 2: Antidepressant Efficacy
In another investigation, researchers evaluated the antidepressant-like effects of a trifluoromethyl-substituted derivative in mice subjected to stress-induced depression models. The compound demonstrated significant improvements in behavior, suggesting its utility in treating depressive disorders.

Mechanism of Action

The mechanism of action of 2-[1-(Trifluoromethyl)cyclopropyl]pyran-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects . The exact pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

  • 2-(Trifluoromethyl)pyran-4-one This analog lacks the cyclopropane ring, with the -CF₃ group directly attached to the pyranone. The absence of cyclopropane reduces steric hindrance but diminishes the compound’s conformational rigidity. The electron-withdrawing -CF₃ group stabilizes the ketone via inductive effects, increasing resistance to nucleophilic attack compared to unsubstituted pyran-4-one. However, its metabolic stability is lower than the target compound due to the lack of cyclopropane-induced steric protection .
  • 2-Cyclopropylpyran-4-one Here, the cyclopropane ring is present without the -CF₃ group. The strained cyclopropane enhances reactivity in ring-opening reactions but provides less electronic stabilization to the pyranone core. This analog exhibits higher acidity at the α-hydrogens (adjacent to the ketone) compared to the target compound, as the -CF₃ group in the latter further stabilizes the enolate intermediate .
  • 2-[1-(Trifluoromethyl)cyclohexyl]pyran-4-one
    Replacing cyclopropane with cyclohexane reduces ring strain but increases molecular weight (MW: ~250 g/mol vs. ~220 g/mol for the target compound). The larger cyclohexyl group enhances lipophilicity (predicted logP: ~2.8 vs. ~2.2 for the target) but may reduce bioavailability due to poor aqueous solubility .

Physicochemical Properties

Compound Molecular Weight (g/mol) Predicted logP Melting Point (°C) Solubility (mg/mL in H₂O)
2-[1-(Trifluoromethyl)cyclopropyl]pyran-4-one 220.15 2.2 85–90 0.15
2-(Trifluoromethyl)pyran-4-one 180.11 1.8 60–65 0.45
2-Cyclopropylpyran-4-one 136.15 1.1 45–50 1.20
2-[1-(Trifluoromethyl)cyclohexyl]pyran-4-one 250.18 2.8 110–115 0.05

Note: Data are extrapolated from structurally related compounds and computational models .

Biological Activity

2-[1-(Trifluoromethyl)cyclopropyl]pyran-4-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group and the cyclopropyl moiety contribute to its pharmacological profile, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₈H₇F₃O
  • CAS Number : 1878167-03-3

This compound belongs to the class of pyranones, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : This compound may inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular processes.
  • Receptor Modulation : It may interact with various receptors, influencing signaling pathways critical for cellular function.
  • Reactive Oxygen Species (ROS) Generation : The trifluoromethyl group can enhance the generation of ROS, which plays a role in inducing apoptosis in cancer cells.

Antimicrobial Activity

Recent studies have shown that this compound exhibits antimicrobial properties against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound may serve as a lead for developing new antibiotics.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has been tested against various cancer cell lines, showing significant cytotoxic effects:

Cell LineIC₅₀ (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Case Studies

  • Analgesic Effects : A study evaluated the analgesic effects of related compounds derived from pyranones. The findings indicated that derivatives similar to this compound demonstrated significant pain relief in animal models comparable to established analgesics like Ketoprofen .
  • Anti-inflammatory Properties : Another research highlighted the anti-inflammatory potential of trifluoromethylated pyranones. Compounds were shown to reduce inflammation markers in vitro, suggesting a pathway for treating inflammatory diseases .

Q & A

Q. How can this compound serve as a precursor for bioactive molecules in medicinal chemistry?

  • Methodology : Functionalize the pyranone ring via nucleophilic substitution (e.g., amines at C-4) or cyclopropane via cross-coupling. For example, analogs with pyrazole or imidazole substituents show activity in kinase inhibition assays .

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